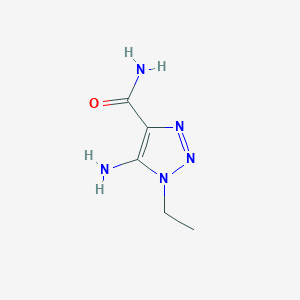![molecular formula C7H10O2 B1282533 [1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS No. 60629-92-7](/img/structure/B1282533.png)
[1,1'-Bi(cyclopropane)]-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1'-Bi(cyclopropane)]-1-carboxylic acid, also known as 1,1'-Bicarboxylic acid, is a cyclic organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 124.09 g/mol. It is a versatile compound that can be used as a building block for the synthesis of other compounds, as well as a reagent in various reactions. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds.
Aplicaciones Científicas De Investigación
Metabolism and Biochemical Role in Plants
- Ethylene Precursor Role : [1,1'-Bi(cyclopropane)]-1-carboxylic acid has been identified as a significant precursor of ethylene in higher plants. A study found that when labeled 1-aminocyclopropane-1-carboxylic acid (a structural analog) was administered to wheat leaves, it was converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming its natural occurrence in wilted wheat leaves and suggesting a role in plant stress response and aging processes (Hoffman, Yang, & McKeon, 1982).
Biological Activity and Chemical Synthesis
- Diverse Biological Activities : Compounds containing the cyclopropane moiety, like 1-aminocyclopropane-1-carboxylic acid and its analogs, have been shown to exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. This highlights the potential utility of this compound in various biological applications (Coleman & Hudson, 2016).
Chemical Properties and Synthesis
- Synthesis of Derivatives : The synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid, including thiadiazole and 1,2,4-triazole moieties, has been reported. Such derivatives extend the chemical versatility of the cyclopropane dicarboxylic acid family, suggesting potential for varied applications in chemical synthesis and drug design (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Applications in Plant Biology
- Signaling Molecule in Plants : Research has suggested that 1-aminocyclopropane-1-carboxylic acid, closely related to this compound, can function as a signaling molecule in plants. This compound is known for its role as an ethylene precursor in seed plants, but recent findings indicate that it may also have independent signaling functions in both seed and nonseed plants (Li, Mou, Van de Poel, & Chang, 2021).
Propiedades
IUPAC Name |
1-cyclopropylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVCFEDFMLOASQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547280 |
Source


|
| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60629-92-7 |
Source


|
| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)



![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)





